molecular formula C7H7BF2O3 B1418054 3,5-Difluoro-4-(hydroxymethyl)phenylboronic acid CAS No. 917969-79-0

3,5-Difluoro-4-(hydroxymethyl)phenylboronic acid

Cat. No.: B1418054
CAS No.: 917969-79-0
M. Wt: 187.94 g/mol
InChI Key: ZAVFFEDOMNZWQE-UHFFFAOYSA-N
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Description

3,5-Difluoro-4-(hydroxymethyl)phenylboronic acid (CAS: 917969-79-0) is a boronic acid derivative with the molecular formula C₇H₇BF₂O₃ and a molecular weight of 187.94 g/mol . Its structure features two fluorine atoms at the 3- and 5-positions of the benzene ring and a hydroxymethyl (-CH₂OH) group at the 4-position (Figure 1). This compound is of significant interest in medicinal chemistry and materials science due to the unique electronic effects of fluorine substituents and the reactive hydroxymethyl group, which enables conjugation with polymers or biomolecules .

Mechanism of Action

Target of Action

The primary target of 3,5-Difluoro-4-(hydroxymethyl)phenylboronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .

Mode of Action

The compound interacts with its targets through two main processes: oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation, on the other hand, occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The compound affects the Suzuki–Miyaura cross-coupling pathway . This pathway involves the conjoining of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The compound’s action on this pathway results in the formation of new carbon–carbon bonds .

Result of Action

The molecular and cellular effects of the compound’s action primarily involve the formation of new carbon–carbon bonds . This can lead to the synthesis of biologically active compounds, such as mTOR kinase inhibitors and human immunodeficiency virus protease inhibitors with activity against resistant viruses .

Action Environment

The compound’s action, efficacy, and stability can be influenced by environmental factors. For instance, the Suzuki–Miyaura cross-coupling reaction conditions are exceptionally mild and functional group tolerant . Additionally, the compound should be stored in an inert atmosphere at 2-8°C for optimal stability .

Biological Activity

3,5-Difluoro-4-(hydroxymethyl)phenylboronic acid (CAS No. 917969-79-0) is a boronic acid derivative that has garnered attention for its diverse biological activities. This compound features a phenyl ring substituted with two fluorine atoms and a hydroxymethyl group, which contributes to its unique chemical properties and potential therapeutic applications.

  • Molecular Formula : C₆H₅BF₂O₃
  • Molecular Weight : 173.91 g/mol
  • Purity : Typically available in high purity (>95%)

The presence of fluorine atoms enhances the compound's lipophilicity and biological activity, making it a candidate for various medicinal applications.

Antimicrobial Properties

Research indicates that boronic acids, including this compound, exhibit significant antimicrobial properties. These compounds have been shown to inhibit bacterial growth by disrupting cell wall synthesis and metabolic pathways. Studies have demonstrated effective activity against various strains of bacteria and fungi, suggesting their potential use in developing new antimicrobial agents.

Antitumor Activity

The antitumor effects of this compound have been evaluated across several cancer cell lines. Notable findings include:

Cell Line IC50 (µM)
Huh7 (Hepatocellular Carcinoma)<10
Caco2 (Colorectal Adenocarcinoma)<10
MDA-MB 231 (Breast Carcinoma)<10
HCT116 (Colorectal Cancer)<10
PC3 (Prostate Cancer)<10

These results indicate that the compound exhibits potent cytotoxicity, with IC50 values often lower than 10 µM, making it a promising candidate for further development as an anticancer agent.

Anti-inflammatory Properties

In addition to its antimicrobial and antitumor activities, this compound has shown potential anti-inflammatory effects. It has been observed to inhibit the production of pro-inflammatory cytokines in vitro, suggesting its applicability in treating inflammatory diseases. The mechanism involves enzyme inhibition related to inflammation pathways.

Mechanistic Insights

The biological activities of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound acts as an inhibitor of key enzymes involved in cancer cell proliferation and inflammation.
  • Cell Cycle Arrest : Studies indicate that it may induce cell cycle arrest in cancer cells, leading to apoptosis.

Case Studies

  • In Vitro Studies : One study demonstrated that derivatives of this compound significantly inhibited cell proliferation in multiple cancer cell lines, establishing dose-response curves that highlight their potency.
  • Mechanistic Insights : Structural analysis revealed that modifications at various positions on the phenyl ring could enhance biological activity. For instance, substituents at the 4-position were found to increase cytotoxicity against specific cancer types.

Scientific Research Applications

Medicinal Chemistry

3,5-Difluoro-4-(hydroxymethyl)phenylboronic acid is utilized in the synthesis of various pharmaceutical compounds. Notably, it serves as a precursor for the development of pyrazolopyrimidinamine derivatives, which are known inhibitors of tyrosine and phosphoinositide kinases. These enzymes play critical roles in cell signaling pathways and are implicated in cancer and other diseases.

Case Study: Development of Kinase Inhibitors
Research has demonstrated that derivatives synthesized from this boronic acid can effectively inhibit specific kinases involved in tumor growth. For instance, studies have shown that modifications to the phenylboronic structure can enhance selectivity and potency against target kinases, making them promising candidates for cancer therapy .

Sensor Technology

The compound has also been explored for its potential in developing glucose sensors based on boronate chemistry. Boronic acids can form reversible covalent bonds with diols, which is a key principle in designing sensors for glucose detection.

Case Study: Boronate-Based D-Glucose Sensors
Recent advancements have highlighted the use of this compound in creating highly sensitive glucose sensors. These sensors leverage the unique binding properties of boronic acids to detect glucose levels in biological fluids, offering a non-invasive monitoring solution for diabetes management .

Data Tables

Application AreaSpecific Use Case
Medicinal ChemistrySynthesis of kinase inhibitors
Sensor TechnologyDevelopment of glucose sensors

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3,5-difluoro-4-(hydroxymethyl)phenylboronic acid, and how can intermediates be stabilized?

The synthesis of fluorinated phenylboronic acids typically involves Miyaura borylation, where a brominated or iodinated precursor undergoes palladium-catalyzed coupling with bis(pinacolato)diboron . For hydroxymethyl-containing derivatives, protection of the hydroxyl group (e.g., as a silyl ether or ester) is critical to prevent undesired side reactions during boronation. Post-synthesis deprotection under mild acidic or basic conditions can regenerate the hydroxymethyl group. Evidence from analogous compounds (e.g., 2-fluoro-5-hydroxymethylphenylboronic acid) suggests that recrystallization in cold solvents (0–6°C) improves purity (>97% HPLC) .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • NMR Spectroscopy : 19F^{19}\text{F} NMR is essential for confirming fluorine substitution patterns, while 11B^{11}\text{B} NMR can verify boronic acid formation. 1H^{1}\text{H} NMR resolves the hydroxymethyl proton environment (δ ~4.5–5.0 ppm) .
  • FT-IR : B–O stretching (~1340 cm1^{-1}) and O–H bending (~3300 cm1^{-1}) confirm boronic acid and hydroxymethyl groups .
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., calculated for C7_7H7_7BF2_2O3_3: 203.05 g/mol) .

Q. How does the hydroxymethyl group influence solubility and stability?

The hydroxymethyl group enhances water solubility compared to non-polar analogs (e.g., 4-fluoro-3-methylphenylboronic acid) but may reduce stability in acidic conditions due to potential esterification. Storage at 0–6°C in anhydrous solvents (e.g., THF) is recommended to prevent decomposition .

Advanced Research Questions

Q. How do the fluorine substituents modulate the Lewis acidity of the boronic acid group?

Fluorine’s electron-withdrawing effect increases the boronic acid’s Lewis acidity, enhancing its reactivity in Suzuki-Miyaura cross-couplings. Computational studies (DFT/B3LYP) on trifluoromethylphenylboronic acids show that para-fluorine substituents lower the LUMO energy, facilitating transmetallation in catalytic cycles . For 3,5-difluoro substitution, steric effects may slightly offset this enhancement, requiring optimization of reaction bases (e.g., K2_2CO3_3 vs. Cs2_2CO3_3) .

Q. What strategies resolve contradictions in crystallographic data for fluorinated phenylboronic acids?

Discrepancies in melting points or crystal structures often arise from polymorphic forms or impurities. For example, 4-fluoro-3-methylphenylboronic acid exhibits mp 212–217°C in >98% purity, but impurities from incomplete protection of the hydroxymethyl group can depress melting points . Single-crystal X-ray diffraction paired with thermal gravimetric analysis (TGA) is recommended for unambiguous characterization .

Q. How can computational modeling predict the compound’s behavior in aqueous vs. organic solvents?

Density Functional Theory (DFT) calculates solvation free energies (ΔGsolv_{\text{solv}}) to predict solubility trends. Studies on 3-formylphenylboronic acid show higher ΔGsolv_{\text{solv}} in acetone than water, suggesting preferential solubility in polar aprotic solvents. For hydroxymethyl derivatives, hydrogen bonding with water may offset this trend, requiring experimental validation .

Q. What role does the hydroxymethyl group play in Suzuki coupling efficiency?

The hydroxymethyl group can act as a hydrogen-bond donor, stabilizing transition states during cross-coupling. However, under basic conditions, it may deprotonate, forming a boronate complex that slows transmetallation. Pre-protection (e.g., as a TBS ether) or using milder bases (NaHCO3_3) can mitigate this issue .

Q. Methodological Considerations

Q. How to troubleshoot low yields in Suzuki reactions using this boronic acid?

  • Catalyst Optimization : Use Pd(PPh3_3)4_4 or SPhos-Pd-G3 for sterically hindered substrates.
  • Base Screening : Test K3_3PO4_4 or CsF to enhance boronate activation.
  • Protection Strategy : Protect the hydroxymethyl group if coupling efficiency drops below 50% .

Q. What are the best practices for quantifying boronic acid degradation during storage?

Periodic 11B^{11}\text{B} NMR analysis tracks boroxine formation (δ ~30 ppm). Lyophilization or storage under inert gas (N2_2) reduces oxidation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variation: Hydroxymethyl vs. Methoxy/Ethoxy Groups

Compound 1 : (3,5-Difluoro-4-methoxyphenyl)boronic acid (CAS: 208641-98-9)

  • Molecular formula : C₇H₇BF₂O₃ (same as the target compound).
  • Key difference : The hydroxymethyl (-CH₂OH) group is replaced by a methoxy (-OCH₃) group.
  • Impact :
    • The methoxy group is less polar than hydroxymethyl, reducing hydrogen-bonding capacity and aqueous solubility.
    • Methoxy-substituted analogs are more lipophilic, favoring membrane permeability in drug delivery systems .

Compound 2 : 3-Ethoxy-4-fluorophenylboronic acid (CAS: 900174-65-4)

  • Similarity score : 0.97 .
  • Key difference : Only one fluorine (4-position) and an ethoxy (-OCH₂CH₃) group at the 3-position.
  • Impact: Reduced electronegativity due to fewer fluorine atoms may lower reactivity in Suzuki-Miyaura couplings.

Fluorination Patterns: Positional Isomers

Compound 3 : 3,5-Difluorophenylboronic acid

  • Key difference : Lacks the hydroxymethyl group.
  • Impact :
    • Absence of the hydroxymethyl group limits its utility in forming covalent bonds (e.g., esterification or glycosylation).
    • Simpler structure may improve synthetic accessibility but reduces versatility in responsive materials .

Compound 4 : 2,6-Difluoro-4-(methoxycarbonyl)phenylboronic acid pinacol ester (CAS: 1321613-00-6)

  • Key difference : Contains a methoxycarbonyl (-COOCH₃) group instead of hydroxymethyl.
  • Impact :
    • The ester group increases lipophilicity, making it suitable for hydrophobic drug encapsulation.
    • Pinacol ester protection enhances stability but requires hydrolysis for boronic acid activation .

Functional Group Replacements: Hydroxymethyl vs. Formyl/Thioether

Compound 5 : 4-Formylphenylboronic acid (CAS: 87199-17-5)

  • Molecular formula : C₇H₇BO₃.
  • Key difference : Formyl (-CHO) replaces hydroxymethyl.
  • Impact :
    • The formyl group enables Schiff base formation but lacks the hydroxyl moiety for hydrogen bonding.
    • Higher reactivity toward nucleophiles but lower stability in aqueous environments .

Compound 6 : 3,5-Difluoro-4-(methylthio)phenylboronic acid pinacol ester

  • Key difference : Methylthio (-SCH₃) replaces hydroxymethyl.
  • Impact :
    • Thioether groups confer resistance to oxidation compared to hydroxymethyl.
    • Enhanced hydrophobicity may improve blood-brain barrier penetration in drug design .

Comparative Data Table

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Applications
3,5-Difluoro-4-(hydroxymethyl)phenylboronic acid 917969-79-0 C₇H₇BF₂O₃ 187.94 3,5-F; 4-CH₂OH Drug delivery, responsive materials
(3,5-Difluoro-4-methoxyphenyl)boronic acid 208641-98-9 C₇H₇BF₂O₃ 187.94 3,5-F; 4-OCH₃ Catalysis, hydrophobic carriers
3-Ethoxy-4-fluorophenylboronic acid 900174-65-4 C₈H₁₀BFO₃ 183.97 4-F; 3-OCH₂CH₃ Suzuki couplings, intermediate synthesis
4-Formylphenylboronic acid 87199-17-5 C₇H₇BO₃ 149.94 4-CHO Bioconjugation, sensor development
3,5-Difluorophenylboronic acid N/A C₆H₅BF₂O₂ 157.91 3,5-F Cross-coupling reactions

Preparation Methods

Preparation of the Intermediate: Hydroxymethylation of 3,5-Difluorobenzene

Direct Hydroxymethylation via Formaldehyde

Methodology:

  • Reactant: 3,5-difluorobenzene
  • Reagent: Formaldehyde (often as paraformaldehyde or aqueous formalin)
  • Catalyst: Acidic or basic catalysts (e.g., HCl or NaOH)
  • Conditions: Elevated temperature (80–120°C), inert atmosphere

Reaction Scheme:

3,5-Difluorobenzene + Formaldehyde → 4-(Hydroxymethyl)-3,5-difluorobenzene

Key Parameters:

Parameter Value Reference/Source
Temperature 80–120°C
Catalyst Acidic or basic
Solvent Water or ethanol

Research Findings:

  • The hydroxymethylation proceeds via electrophilic aromatic substitution, favoring the para position relative to existing substituents.
  • Selectivity can be enhanced by controlling temperature and pH.

Borylation to Form Phenylboronic Acid Derivative

Lithium-Halogen Exchange and Borylation

Methodology:

  • Reactant: 4-(Hydroxymethyl)-3,5-difluorobenzene (from step 2)
  • Reagent: n-Butyllithium (n-BuLi)
  • Borylating Agent: Triisopropyl borate or boron trifluoride derivatives
  • Conditions: -78°C under inert atmosphere (nitrogen or argon)

Reaction Scheme:

4-(Hydroxymethyl)-3,5-difluorobenzene + n-BuLi → Lithio-intermediate
Lithio-intermediate + Triisopropyl borate → Boronic ester intermediate
Hydrolysis → 3,5-Difluoro-4-(hydroxymethyl)phenylboronic acid

Reaction Data Table:

Step Reagents Temperature Yield Notes
Lithiation n-BuLi -78°C 85–90%
Borylation Triisopropyl borate Room temp 70–78%
Hydrolysis Dilute acid Room temp Quantitative

Research Findings:

  • The lithium-halogen exchange is highly selective at low temperatures.
  • The subsequent borylation step is efficient, with yields exceeding 70% under optimized conditions.
  • The process benefits from the use of inexpensive reagents and mild conditions, making it suitable for scale-up.

Alternative Methods and Innovations

Flow Chemistry Approaches

Recent advances have demonstrated the use of flow reactors to improve safety and efficiency in boronic acid synthesis:

  • Bromine–lithium exchange reactions are performed in flow, minimizing side reactions.
  • Continuous hydrolysis and purification streamline production, reducing costs and increasing yields.

Solid-Phase Synthesis

  • Immobilization of intermediates on solid supports (e.g., resin-bound boronic acids) allows for easy purification and high-throughput synthesis, as reported in recent studies on boronate affinity materials.

Data Summary and Comparative Analysis

Method Raw Material Cost Reaction Conditions Yield (%) Industrial Feasibility References
Direct hydroxymethylation + Borylation Low to moderate Mild to moderate 70–78 High ,
Flow chemistry-based synthesis Low Mild, continuous flow >75 Very high
Solid-phase synthesis Moderate Mild, requires immobilization 50–60 Moderate

Research Findings and Practical Considerations

  • Raw Material Availability: 3,5-Difluorobenzene is commercially available at low cost, facilitating large-scale synthesis.
  • Reaction Conditions: Mild temperatures and inert atmospheres are sufficient, reducing operational hazards.
  • Yield Optimization: Precise control of temperature during lithiation and boronation enhances yields.
  • Purification: Organic solvent extraction and rotary evaporation are effective for product isolation.
  • Scalability: The described methods are adaptable for industrial scale, with flow chemistry offering further advantages.

Properties

IUPAC Name

[3,5-difluoro-4-(hydroxymethyl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BF2O3/c9-6-1-4(8(12)13)2-7(10)5(6)3-11/h1-2,11-13H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAVFFEDOMNZWQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C(=C1)F)CO)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BF2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20660509
Record name [3,5-Difluoro-4-(hydroxymethyl)phenyl]boronic acid
Source EPA DSSTox
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Molecular Weight

187.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

917969-79-0
Record name B-[3,5-Difluoro-4-(hydroxymethyl)phenyl]boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=917969-79-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [3,5-Difluoro-4-(hydroxymethyl)phenyl]boronic acid
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Record name 3,5-Difluoro-4-(hydroxymethyl)phenylboronic acid
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Synthesis routes and methods

Procedure details

[4-({[tert-Butyl(dimethyl)silyl]oxy}methyl)-3,5-difluorophenyl]boronic acid (19.3 g, 63.9 mmol; crude material, prepared by the method of Hattori, Bioorg. Med. Chem. 2006, 14, 3258-3262) was dissolved in 400 mL aqueous acetic acid (66%) and stirred at 40° C. for 5 h. The solution was then evaporated under reduced pressure, and the residue was purified by flash chromatography over silica gel (gradient elution from 0% to 2% methanol in dichloromethane) to give 3.46 g (25% of th., LC-MS purity 87%) of the title compound.
Name
[4-({[tert-Butyl(dimethyl)silyl]oxy}methyl)-3,5-difluorophenyl]boronic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

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Feasible Synthetic Routes

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